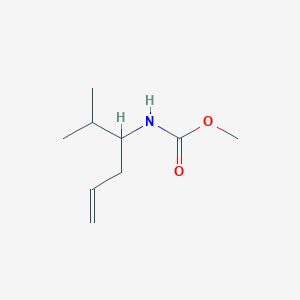
Methyl N-(2-methylhex-5-en-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-methylhex-5-en-3-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methylhex-5-en-3-yl)carbamate typically involves the reaction of isopropylamine with 3-butenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with methanol to yield the final ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl N-(2-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate functional groups, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates and esters.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Methyl N-(2-methylhex-5-en-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt normal cellular processes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: A simpler carbamate ester with similar reactivity but different structural features.
Ethyl carbamate: Another carbamate ester with a different alkyl group, used in similar applications.
Isopropyl carbamate: A compound with a similar isopropyl group but different overall structure.
Uniqueness: Methyl N-(2-methylhex-5-en-3-yl)carbamate stands out due to its unique combination of an isopropyl group and a butenyl group. This structural feature imparts distinct reactivity and potential applications compared to other carbamate esters. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
156207-32-8 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl N-(2-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-8(7(2)3)10-9(11)12-4/h5,7-8H,1,6H2,2-4H3,(H,10,11) |
InChI-Schlüssel |
JREXHSRSIZGJPF-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC=C)NC(=O)OC |
Kanonische SMILES |
CC(C)C(CC=C)NC(=O)OC |
Synonyme |
Carbamic acid, [1-(1-methylethyl)-3-butenyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















